![molecular formula C15H13ClN2O2 B11952646 [4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate CAS No. 10435-28-6](/img/structure/B11952646.png)
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, an iminomethyl group, and a N-methylcarbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate typically involves the condensation of 3-chlorobenzaldehyde with 4-aminophenyl N-methylcarbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides and other agrochemicals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of [4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting normal cellular processes. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbaryl: Another N-methylcarbamate compound used as an insecticide.
Aldicarb: A carbamate pesticide with similar bioactive properties.
Methomyl: A carbamate insecticide known for its high toxicity to insects.
Uniqueness
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and bioactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
10435-28-6 |
|---|---|
Molekularformel |
C15H13ClN2O2 |
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
[4-[(3-chlorophenyl)iminomethyl]phenyl] N-methylcarbamate |
InChI |
InChI=1S/C15H13ClN2O2/c1-17-15(19)20-14-7-5-11(6-8-14)10-18-13-4-2-3-12(16)9-13/h2-10H,1H3,(H,17,19) |
InChI-Schlüssel |
ZBNRKPLXOBSZEW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


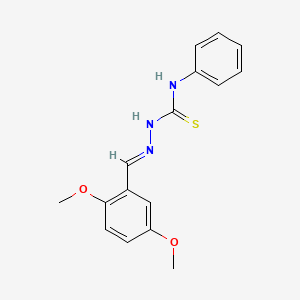
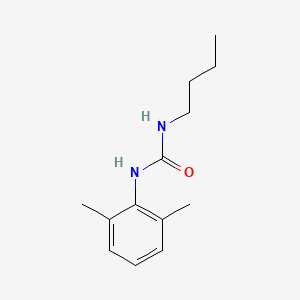

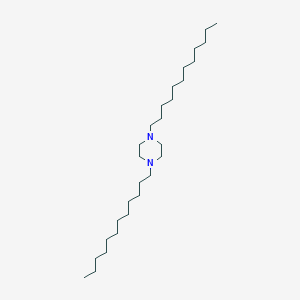
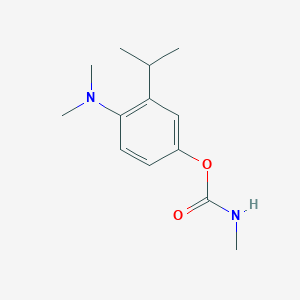
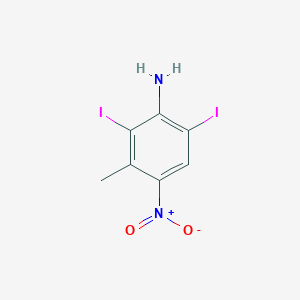
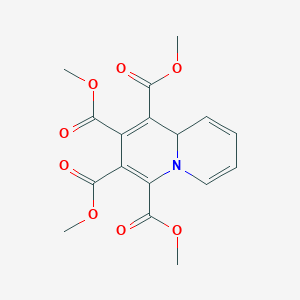


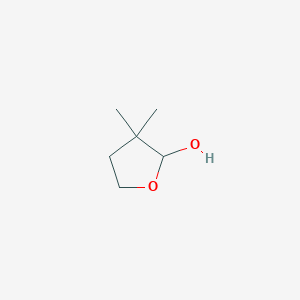
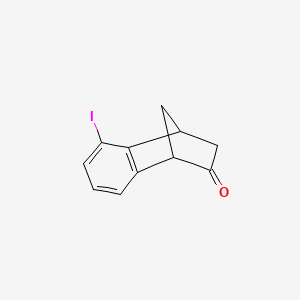
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11952631.png)

